molecular formula C11H14F3NO B8446356 4-(4-Amino-2-(trifluoromethyl)phenyl)butan-1-ol

4-(4-Amino-2-(trifluoromethyl)phenyl)butan-1-ol

Cat. No. B8446356
M. Wt: 233.23 g/mol
InChI Key: OVYWTLHXQKJPSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08299252B2

Procedure details

4-(4-Nitro-2-(trifluoromethyl)phenyl)but-3-yn-1-ol (156 mg, 0.60 mmol) was dissolved in methanol (2 mL), and palladium carbon (10%, 30 mg) was added thereto. The resulting mixture was stirred under hydrogen atmosphere at room temperature for 4 hours. The catalyst was removed by filtration, and the filtrate was concentrated under reduced pressure to give 4-(4-amino-2-(trifluoromethyl)phenyl)butan-1-ol (220 mg, quantitative) as a yellow oil.
Name
4-(4-Nitro-2-(trifluoromethyl)phenyl)but-3-yn-1-ol
Quantity
156 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
30 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]#[C:11][CH2:12][CH2:13][OH:14])=[C:6]([C:15]([F:18])([F:17])[F:16])[CH:5]=1)([O-])=O>CO.[C].[Pd]>[NH2:1][C:4]1[CH:9]=[CH:8][C:7]([CH2:10][CH2:11][CH2:12][CH2:13][OH:14])=[C:6]([C:15]([F:16])([F:17])[F:18])[CH:5]=1 |f:2.3|

Inputs

Step One
Name
4-(4-Nitro-2-(trifluoromethyl)phenyl)but-3-yn-1-ol
Quantity
156 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC(=C(C=C1)C#CCCO)C(F)(F)F
Name
Quantity
2 mL
Type
solvent
Smiles
CO
Step Two
Name
palladium carbon
Quantity
30 mg
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred under hydrogen atmosphere at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC1=CC(=C(C=C1)CCCCO)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 220 mg
YIELD: CALCULATEDPERCENTYIELD 157.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.